molecular formula C15H27Cl2N3O B12612955 Lisdexamphetamine Dihydrochloride

Lisdexamphetamine Dihydrochloride

Cat. No.: B12612955
M. Wt: 336.3 g/mol
InChI Key: MBFYQIVPCPSYQM-FORAGAHYSA-N
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Description

Lisdexamphetamine Dihydrochloride is a central nervous system stimulant primarily used to treat attention deficit hyperactivity disorder (ADHD) and moderate to severe binge eating disorder (BED). It is a prodrug of dextroamphetamine, meaning it is converted into the active drug dextroamphetamine in the body. This conversion allows for a more controlled release of the active substance, reducing the potential for abuse and providing a longer duration of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lisdexamphetamine Dihydrochloride involves coupling dextroamphetamine with the amino acid L-lysine. One common method involves reacting D-amphetamine with (S)-2,5-dioxopyrrolidin-1-yl 2,6-bis(tert-butoxycarbonylamino)hexanoate to form a lysine amphetamine bearing tert-butylcarbamate protecting groups. This intermediate is then deprotected using hydrochloric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for reaction monitoring and product purification is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Lisdexamphetamine Dihydrochloride undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include dextroamphetamine, L-lysine, and various oxidative metabolites .

Scientific Research Applications

Lisdexamphetamine Dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

Lisdexamphetamine Dihydrochloride exerts its effects by being converted into dextroamphetamine in the body. Dextroamphetamine increases the release of dopamine and norepinephrine in the brain by blocking their reuptake and promoting their release from presynaptic neurons. This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving attention and focus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its prodrug formulation, which provides a controlled release of dextroamphetamine, reducing the potential for abuse and extending its duration of action compared to immediate-release formulations .

Properties

Molecular Formula

C15H27Cl2N3O

Molecular Weight

336.3 g/mol

IUPAC Name

(2S)-2,6-diamino-N-[(2S)-1-phenylpropan-2-yl]hexanamide;dihydrochloride

InChI

InChI=1S/C15H25N3O.2ClH/c1-12(11-13-7-3-2-4-8-13)18-15(19)14(17)9-5-6-10-16;;/h2-4,7-8,12,14H,5-6,9-11,16-17H2,1H3,(H,18,19);2*1H/t12-,14-;;/m0../s1

InChI Key

MBFYQIVPCPSYQM-FORAGAHYSA-N

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)N.Cl.Cl

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C(CCCCN)N.Cl.Cl

Origin of Product

United States

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